Differentiation by Regioisomerism: 3,5-Dichloro-4-carboxamide vs. 3,4-Dichloro-5-carboxamide Core Scaffolds
The target compound is the 3,5-dichloro regioisomer, which is constitutionally distinct from the more extensively studied 3,4-dichloro-5-carboxamide series, exemplified by the commercial fungicide Isotianil (3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide) [1]. While 3,4-dichloro-5-carboxamides have demonstrated in vivo efficacy (e.g., 90% control of Pyricularia oryzae on rice at 750 g/ha for a specific anilide derivative), these data are not transferable to the 3,5-dichloro-4-carboxamide scaffold due to the fundamental difference in substitution pattern [2]. This regioisomeric distinction creates a unique chemical space, positioning this compound as a strategic intermediate for generating novel IP that circumvents existing art dominated by 3,4-dichloro-5-substituted isothiazoles.
| Evidence Dimension | Core Scaffold Regioisomerism |
|---|---|
| Target Compound Data | 3,5-Dichloro-1,2-thiazole-4-carboxamide |
| Comparator Or Baseline | 3,4-Dichloro-1,2-thiazole-5-carboxamide derivatives (e.g., Isotianil) |
| Quantified Difference | Regioisomeric; distinct chemical and biological space |
| Conditions | Structural analysis; chemical synthesis |
Why This Matters
Procurement of the 3,5-dichloro-4-carboxamide scaffold enables exploration of novel chemical space and SAR distinct from the established 3,4-dichloro-5-carboxamide series, offering a pathway to unique intellectual property.
- [1] Yang, D., et al. (2022). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. RSC Medicinal Chemistry, 13(4), 429-435. View Source
- [2] Bayer Aktiengesellschaft. イソチアゾールカルボン酸アミド類並びに植物を保護するためのその施用. JP Patent. 2008. View Source
